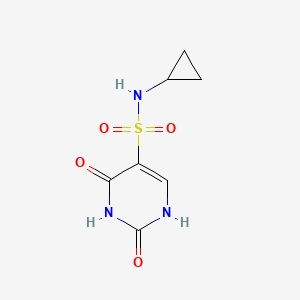
N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, also known as CP-506, is a chemical compound that belongs to the class of sulfonamide-based compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological activity.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is not fully understood, but it is believed to involve the inhibition of the active site of the target enzyme. This inhibition prevents the enzyme from carrying out its normal function, leading to a disruption of the physiological process that it regulates.
Biochemical and physiological effects:
N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has been shown to exhibit a number of biochemical and physiological effects in vitro and in vivo. These include the inhibition of carbonic anhydrase activity, the inhibition of metalloproteinase activity, and the inhibition of tumor cell proliferation. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is its potent inhibitory activity against a number of enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide. One area of interest is the development of new synthetic methods for the compound that could improve its solubility and other properties. Another area of interest is the identification of new target enzymes that N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide could be used to study. Finally, there is also interest in exploring the potential therapeutic applications of N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide in the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide involves the reaction of cyclopropylamine with 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps involving the formation of an intermediate compound, which is then converted into N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide through a series of chemical reactions.
Scientific Research Applications
N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a number of enzymes, including carbonic anhydrase and metalloproteinases. These enzymes play a critical role in a number of physiological processes, including the regulation of acid-base balance, bone remodeling, and tissue repair.
properties
IUPAC Name |
N-cyclopropyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c11-6-5(3-8-7(12)9-6)15(13,14)10-4-1-2-4/h3-4,10H,1-2H2,(H2,8,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLULBRIKAWFSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-(3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6011815.png)
![2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B6011819.png)
![2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6011823.png)

![4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6011845.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6011853.png)

![2-[4-({methyl[(2-methylpyridin-4-yl)methyl]amino}methyl)phenyl]-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6011872.png)
![2-(2-chlorophenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6011882.png)
![7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B6011891.png)
![2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6011892.png)
![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)